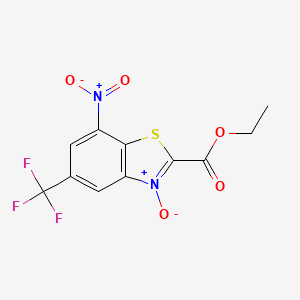
2-(Ethoxycarbonyl)-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate
Cat. No. B8593732
M. Wt: 336.25 g/mol
InChI Key: ZPVDQWHMBKZIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08993561B2
Procedure details


A suspension of 20 g (59.48 mmol) of ethyl 7-nitro-5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate-3-oxide, the synthesis of which is carried out according to a process already described in the literature (K. Wagner et al.; Chem. Ber. 106, 640-654, 1973), in 300 ml of ethanol is stirred at AT. After the addition, dropwise, of 11.22 ml (65.43 mmol) of triethyl phosphite, the reaction mixture is stirred at 70° C. for 2 hours, during which time it becomes homogeneous and yellow. Silica is then added thereto and the solvent is evaporated off under reduced pressure. The powder obtained is loaded onto a silica column. The purification is carried out using a cyclohexane/ethyl acetate mixture. The fractions of pure product are evaporated and the residue is taken up with petroleum ether, filtered, and then rinsed with a minimum amount of ethyl ether. After drying at 40° C., under reduced pressure, 16.98 g of expected compound are obtained.
Quantity
20 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]2[S:11][C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N+:9]([O-])[C:8]=2[CH:7]=[C:6]([C:19]([F:22])([F:21])[F:20])[CH:5]=1)([O-:3])=[O:2].P(OCC)(OCC)OCC>C(O)C>[N+:1]([C:4]1[C:12]2[S:11][C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:9][C:8]=2[CH:7]=[C:6]([C:19]([F:22])([F:21])[F:20])[CH:5]=1)([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=2[N+](=C(SC21)C(=O)OCC)[O-])C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
11.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at AT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the synthesis of which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Silica is then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The powder obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The fractions of pure product are evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with a minimum amount of ethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying at 40° C., under reduced pressure, 16.98 g of expected compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=2N=C(SC21)C(=O)OCC)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
